Cas no 1076-74-0 (5-methoxy-2-methyl-1H-indole)

5-methoxy-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-methylindole

- 5-Methoxy-2-methyl-1H-indole

- 5-Methoxy-2-methylin

- NSC 63817

- AKOS JY2082626

- 5-Methoxy-2-methyindole

- 2-Methyl-5-Methoxyindole

- Indole, 5-methoxy-2-methyl-

- 1H-Indole, 5-methoxy-2-methyl-

- 5-Methoxy-2-methylindole 99%

- 5-Methoxy-2-methylindole, 99+%

- 5-Methoxy-2-Methylindole, 99+% 5GR

- VSWGLJOQFUMFOQ-UHFFFAOYSA-N

- NSC63817

- PubChem7236

- Maybridge1_002343

- 5-Methoxy-2 methylindole

- 2-methyl-5-methoxylindole

- 5-methoxy-2-methyl-indole

- 5-methoxy-2-methyl indole

- 2-methyl-5-methoxy indole

- NCIOpen2_000130

- DivK1c_001095

- HMS548C11

- VSW

- Q63395477

- VSWGLJOQFUMFOQ-UHFFFAOYS

- VSWGLJOQFUMFOQ-UHFFFAOYSA-

- 5-METHOXY-

- M0730

- MFCD00005620

- EINECS 214-066-5

- KUC107903N

- CCG-51145

- AM689

- SCHEMBL74023

- 5-Methoxy-2-methyl-1H-indole #

- M-3530

- SR-01000640461-1

- KSC-09-236

- CHEBI:194945

- NCGC00188230-02

- BB 0262629

- 1076-74-0

- NCGC00188230-01

- AC-23427

- Z1197882538

- CWJ

- InChI=1/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3

- AS-19488

- NS00023471

- DTXSID20148115

- CS-W008520

- AKOS004116677

- BP-10441

- CHEMBL4850447

- 5-Methoxy-2-methylindole, 99%

- CDS1_000055

- EN300-77547

- FT-0620558

- SY011292

- BDBM50578092

- SB15294

- NSC-63817

- NCGC00188230-03

- BBL104417

- ALBB-006820

- DB-040775

- STK504142

- 5-methoxy-2-methyl-1H-indole

-

- MDL: MFCD00005620

- インチ: 1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3

- InChIKey: VSWGLJOQFUMFOQ-UHFFFAOYSA-N

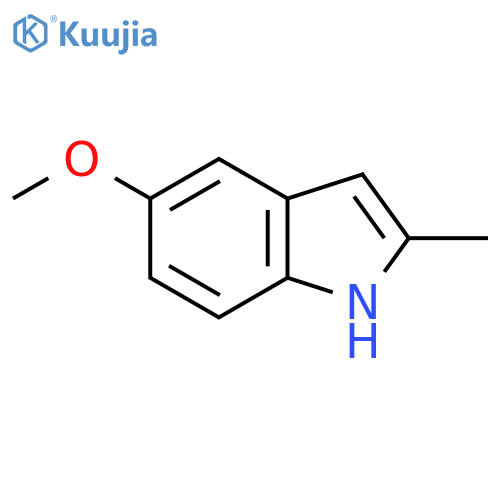

- ほほえんだ: O(C)C1C=CC2=C(C=1)C=C(C)N2

計算された属性

- せいみつぶんしりょう: 161.08400

- どういたいしつりょう: 161.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 25

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.0840 (rough estimate)

- ゆうかいてん: 86.0 to 89.0 deg-C

- ふってん: 145°C/1.5mmHg(lit.)

- フラッシュポイント: 113.1°C

- 屈折率: 1.5200 (estimate)

- ようかいど: Soluble in methanol (very faint turbidity.)

- PSA: 25.02000

- LogP: 2.48490

- ようかいせい: 未確定

5-methoxy-2-methyl-1H-indole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

5-methoxy-2-methyl-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methoxy-2-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MM476-5g |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 98% | 5g |

¥384.0 | 2022-06-10 | |

| Enamine | EN300-77547-0.5g |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-77547-5.0g |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 95.0% | 5.0g |

$45.0 | 2025-03-21 | |

| Chemenu | CM103252-25g |

5-Methoxy-2-methyl-1H-indole |

1076-74-0 | 95%+ | 25g |

$169 | 2023-11-25 | |

| Enamine | EN300-77547-0.05g |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| OTAVAchemicals | 1201647-50MG |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 95% | 50MG |

$29 | 2023-07-05 | |

| Fluorochem | 092347-100g |

5-Methoxy-2-methylindole |

1076-74-0 | 95% | 100g |

£644.00 | 2022-03-01 | |

| TRC | M264400-100mg |

5-Methoxy-2-methylindole |

1076-74-0 | 100mg |

$161.00 | 2023-05-18 | ||

| Chemenu | CM103252-100g |

5-Methoxy-2-methyl-1H-indole |

1076-74-0 | 95%+ | 100g |

$556 | 2023-11-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113476-5g |

5-methoxy-2-methyl-1H-indole |

1076-74-0 | 98% | 5g |

¥541.90 | 2023-09-02 |

5-methoxy-2-methyl-1H-indole サプライヤー

5-methoxy-2-methyl-1H-indole 関連文献

-

1. Controlling the rates of reductively-activated elimination from the (indol-3-yl)methyl position of indolequinonesSteven A. Everett,Matthew A. Naylor,Paola Barraja,Elizabeth Swann,Kantilal B. Patel,Michael R. L. Stratford,Anna R. Hudnott,Borivoj Vojnovic,Rosalind J. Locke,Peter Wardman,Christopher J. Moody J. Chem. Soc. Perkin Trans. 2 2001 843

-

Chinnakuzhanthai Gangadurai,Giri Teja Illa,D. Srinivasa Reddy Org. Biomol. Chem. 2020 18 8459

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

-

4. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxanFran?ois Terrier,Marie-José Pouet,Jean-Claude Halle,Stephen Hunt,John R. Jones,Erwin Buncel J. Chem. Soc. Perkin Trans. 2 1993 1665

-

Zisheng Zheng,Lina Tang,Yanfeng Fan,Xiuxiang Qi,Yunfei Du,Daisy Zhang-Negrerie Org. Biomol. Chem. 2011 9 3714

-

6. Stereoselective α-indolylation of enals via an organocatalytic formal cross-coupling with indolesYang Hu,Lei Ju,Lin Lu,Hongmei Ma,Xinhong Yu Org. Biomol. Chem. 2015 13 8869

-

7. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857

-

Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202

-

Tai-Xue Wu,Jun-Song Jia,Wei Luo,He-Dong Bian,Hai-Tao Tang,Ying-Ming Pan,Fu-Ping Huang New J. Chem. 2021 45 872

-

10. 450. The chemistry of the melanins. Part III. The synthesis of hydroxyindoles from p-benzoquinonesR. J. S. Beer,Kenneth Clarke,H. F. Davenport,Alexander Robertson J. Chem. Soc. 1951 2029

5-methoxy-2-methyl-1H-indoleに関する追加情報

Introduction to 5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0)

5-methoxy-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1076-74-0, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activities. The presence of both methoxy and methyl substituents on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The indole core is a prominent motif in natural products and bioactive molecules, with numerous examples exhibiting pharmaceutical relevance. Among these, derivatives of indole have shown promise in various therapeutic areas, including neurology, oncology, and anti-inflammatory applications. The structural features of 5-methoxy-2-methyl-1H-indole contribute to its potential as a precursor or intermediate in the synthesis of more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-methoxy-2-methyl-1H-indole and biological targets. Studies suggest that the methoxy group enhances binding affinity to certain protein receptors, while the methyl substituent influences the compound's solubility and metabolic stability. These insights have guided the design of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of 5-methoxy-2-methyl-1H-indole is its role in the development of bioactive molecules targeting neurological disorders. Research indicates that indole derivatives can modulate neurotransmitter systems, making them candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases. The methoxy substitution pattern, in particular, has been associated with enhanced receptor selectivity, which is crucial for minimizing side effects.

In oncology research, 5-methoxy-2-methyl-1H-indole has been explored as a potential inhibitor of key enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this compound can disrupt signaling pathways critical for tumor growth and survival. The structural flexibility of the indole ring allows for further functionalization, enabling chemists to optimize potency and selectivity against specific cancer targets.

The synthesis of 5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes and green chemistry principles have been increasingly employed to minimize waste and reduce environmental impact.

The pharmacological evaluation of 5-methoxy-2-methyl-1H-indole has revealed intriguing interactions with various biological systems. For instance, studies have shown that this compound can exhibit antioxidant properties, potentially protecting cells from oxidative stress-induced damage. Additionally, its ability to cross the blood-brain barrier has opened avenues for central nervous system (CNS) drug development.

The growing interest in natural product-inspired drug design has further highlighted the significance of 5-methoxy-2-methyl-1H-indole. Many bioactive compounds originate from plant-derived indoles or their synthetic analogs, underscoring the importance of exploring structurally related molecules like this one. Collaborative efforts between academia and industry are driving innovation in identifying new therapeutic agents based on such scaffolds.

Regulatory considerations play a crucial role in the development and commercialization of compounds like 5-methoxy-2-methyl-1H-indole. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards. Furthermore, preclinical safety assessments are essential to evaluate potential toxicity profiles before human testing begins.

The future prospects for 5-methoxy-2-methyl-1H-indole are promising, with ongoing research aimed at expanding its applications across multiple therapeutic domains. Innovations in drug delivery systems may enhance its bioavailability and therapeutic efficacy. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will continue to accelerate the discovery process.

In conclusion,5-methoxy-2-methyl-1H-indole (CAS No. 1076-74-0) represents a compelling example of how structural modifications can yield bioactive molecules with significant pharmaceutical potential. Its versatility as a scaffold for drug discovery underscores its importance in modern medicinal chemistry research. As scientific understanding evolves,this compound will likely continue to play a pivotal role in developing novel treatments for human diseases.

1076-74-0 (5-methoxy-2-methyl-1H-indole) 関連製品

- 19490-87-0(7-methoxy-2-methyl-quinoline)

- 53512-46-2(7-methoxy-2-methyl-1H-Indole)

- 1968-13-4(6-methoxy-2-methyl-1H-Indole)

- 1078-28-0(6-Methoxyquinaldine)

- 79205-04-2(5-Methoxy-2-methylquinoline)

- 13314-85-7(2-Methyl-1H-indol-5-ol)

- 2384204-74-2(1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)

- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)